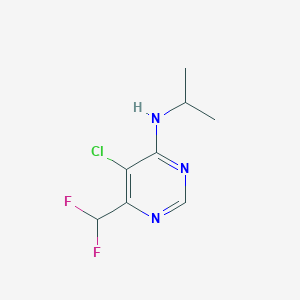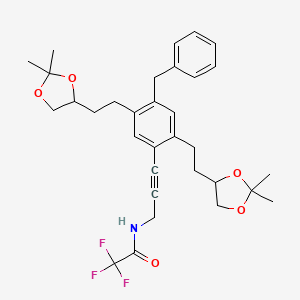![molecular formula C19H23NO2 B11780115 6-(tert-Butyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780115.png)
6-(tert-Butyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(tert-Butyl)-3-(4-méthoxyphényl)-3,4-dihydro-2H-benzo[b][1,4]oxazine est un composé appartenant à la classe des benzoxazines. Les benzoxazines sont connues pour leur structure cyclique unique, qui comprend à la fois des atomes d'oxygène et d'azote. Ce composé particulier présente un groupe tert-butyle et un groupe méthoxyphényle, qui contribuent à ses propriétés chimiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 6-(tert-Butyl)-3-(4-méthoxyphényl)-3,4-dihydro-2H-benzo[b][1,4]oxazine implique généralement la réaction d'un composé phénolique avec une amine et du formaldéhyde. Les conditions de réaction comprennent souvent des catalyseurs acides ou basiques pour faciliter la formation du cycle oxazine. Le processus peut impliquer un chauffage et un reflux pour assurer une réaction complète et un rendement élevé.
Méthodes de production industrielle
La production industrielle de ce composé peut utiliser des réacteurs à flux continu pour améliorer l'efficacité et la capacité. L'utilisation de la technologie des microréacteurs peut permettre un meilleur contrôle des conditions de réaction, ce qui conduit à une pureté et un rendement plus élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
6-(tert-Butyl)-3-(4-méthoxyphényl)-3,4-dihydro-2H-benzo[b][1,4]oxazine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinone.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés d'amine.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs tels que l'acide nitrique pour la nitration ou le brome pour la bromation sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers benzoxazines substituées, des quinones et des dérivés d'amine, en fonction des conditions de réaction et des réactifs spécifiques utilisés .
Applications De Recherche Scientifique
6-(tert-Butyl)-3-(4-méthoxyphényl)-3,4-dihydro-2H-benzo[b][1,4]oxazine a plusieurs applications en recherche scientifique :
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique dans la synthèse de médicaments.
Mécanisme d'action
Le mécanisme d'action de 6-(tert-Butyl)-3-(4-méthoxyphényl)-3,4-dihydro-2H-benzo[b][1,4]oxazine implique son interaction avec diverses cibles moléculaires. Le cycle oxazine peut subir une polymérisation par ouverture de cycle, conduisant à la formation de polybenzoxazines. Ces polymères présentent une excellente stabilité thermique et une résistance mécanique grâce aux interactions intramoléculaires facilitées par les groupes tert-butyle et méthoxyphényle .
Mécanisme D'action
The mechanism of action of 6-(tert-Butyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with various molecular targets. The oxazine ring can undergo ring-opening polymerization, leading to the formation of polybenzoxazines. These polymers exhibit excellent thermal stability and mechanical strength due to the intramolecular interactions facilitated by the tert-butyl and methoxyphenyl groups .
Comparaison Avec Des Composés Similaires
Composés similaires
Benzoxazines à base de thiophène : Ces composés ont des structures cycliques similaires, mais comprennent un groupe thiophène au lieu d'un groupe méthoxyphényle.
Benzoxazines substituées par des phényles : Ces composés présentent des groupes phényles au lieu de groupes tert-butyle, ce qui conduit à des propriétés chimiques et une réactivité différentes.
Unicité
6-(tert-Butyl)-3-(4-méthoxyphényl)-3,4-dihydro-2H-benzo[b][1,4]oxazine est unique en raison de la présence à la fois de groupes tert-butyle et de méthoxyphényle, qui confèrent des propriétés chimiques et physiques distinctes. Ces groupes améliorent la stabilité et la réactivité du composé, ce qui le rend précieux dans diverses applications .
Propriétés
Formule moléculaire |
C19H23NO2 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
6-tert-butyl-3-(4-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)14-7-10-18-16(11-14)20-17(12-22-18)13-5-8-15(21-4)9-6-13/h5-11,17,20H,12H2,1-4H3 |
Clé InChI |
OOWBRTXMJNAIGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)OCC(N2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)


![(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B11780040.png)
![3-Iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11780053.png)
![3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780054.png)




![3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11780095.png)
![tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B11780102.png)

![2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B11780109.png)
